CB1 Receptor Affinity of a Derivative Highlights Scaffold Potential vs. Fenofibrate
While direct CB1 binding data for the parent compound 2-methyl-2-phenoxypropanamide is not publicly available, a close N-substituted derivative (BindingDB BDBM50200838) demonstrates a potent CB1 IC50 of 2 nM in a radioligand binding assay [1]. This contrasts sharply with fenofibrate, the isopropyl ester prodrug of a related phenoxyisobutyric acid, which exhibits only weak activity at cannabinoid receptors and functions primarily as a PPARα agonist (EC50 ~30 μM) [2][3]. This indicates that the 2-methyl-2-phenoxypropanamide scaffold, when appropriately substituted, can be tuned for high-affinity cannabinoid receptor interaction, a property absent in the fibrate drug class.
| Evidence Dimension | Cannabinoid Receptor 1 (CB1) Binding Affinity |
|---|---|
| Target Compound Data | No direct data for parent; N-substituted derivative IC50 = 2 nM (BindingDB BDBM50200838) |
| Comparator Or Baseline | Fenofibrate (CB1 activity weak/non-primary target; PPARα EC50 = 30 μM) |
| Quantified Difference | >1,000-fold selectivity shift between CB1 binding and PPARα activity depending on substitution |
| Conditions | Inhibition of [3H]CP-55940 binding to human recombinant CB1 receptor in CHO cells vs. PPARα functional assay |
Why This Matters
For researchers designing dual or selective cannabinoid/PPAR ligands, the unsubstituted 2-methyl-2-phenoxypropanamide scaffold offers a divergent starting point that avoids the inherent PPARα bias of fenofibrate-based libraries.
- [1] BindingDB BDBM50200838. N-((2S,3S)-4-(4-chlorophenyl)-3-phenylbutan-2-yl)-2-methyl-2-phenoxypropanamide. View Source
- [2] DrugBank. Fenofibrate. DB01039. View Source
- [3] Spencer, S. J. (2011). Novel fenofibrate derivatives as cannabinoid receptor ligands. University of Nottingham. View Source
